molecular formula C11H12N2O2 B12910331 4-(Hydroxymethyl)-4-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 65419-18-3

4-(Hydroxymethyl)-4-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12910331
CAS No.: 65419-18-3
M. Wt: 204.22 g/mol
InChI Key: FVKCOHBEVKUQRC-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-4-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is an organic compound belonging to the pyrazolone class This compound is characterized by a pyrazolone ring substituted with hydroxymethyl, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-4-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The general steps are as follows:

    Condensation: Phenylhydrazine reacts with ethyl acetoacetate in the presence of an acid catalyst to form a hydrazone intermediate.

    Cyclization: The hydrazone undergoes cyclization to form the pyrazolone ring.

    Functionalization: The hydroxymethyl and methyl groups are introduced through subsequent reactions, such as alkylation and hydroxymethylation.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrazolone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products:

    Oxidation: 4-(Formylmethyl)-4-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.

    Reduction: 4-(Hydroxymethyl)-4-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-ol.

    Substitution: 4-(Hydroxymethyl)-4-methyl-2-(nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one.

Chemistry:

    Catalysis: Used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Antimicrobial Activity: Exhibits antimicrobial properties, making it useful in developing new antibiotics.

Medicine:

    Anti-inflammatory Agents: Studied for its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase enzymes.

    Anticancer Research: Explored for its cytotoxic effects on cancer cells, providing a basis for developing new anticancer drugs.

Industry:

    Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.

    Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active ingredients.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-4-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

    4-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Lacks the hydroxymethyl group, making it less versatile in chemical modifications.

    4-(Hydroxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Lacks the methyl group, which may affect its reactivity and biological activity.

Uniqueness: 4-(Hydroxymethyl)-4-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of both hydroxymethyl and methyl groups, which enhance its reactivity and potential for diverse chemical modifications. This makes it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

65419-18-3

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

4-(hydroxymethyl)-4-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C11H12N2O2/c1-11(8-14)7-12-13(10(11)15)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3

InChI Key

FVKCOHBEVKUQRC-UHFFFAOYSA-N

Canonical SMILES

CC1(C=NN(C1=O)C2=CC=CC=C2)CO

Origin of Product

United States

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